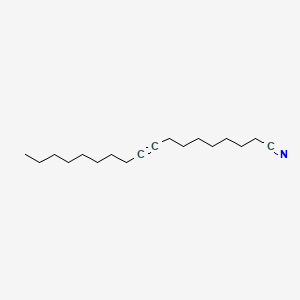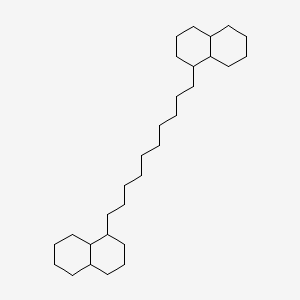![molecular formula C7H11NO4 B13951894 2-[(Ethoxycarbonyl)amino]but-3-enoic acid CAS No. 850144-92-2](/img/structure/B13951894.png)
2-[(Ethoxycarbonyl)amino]but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- is an organic compound with the molecular formula C7H11NO4 It is a derivative of 3-butenoic acid, where an ethoxycarbonyl group is attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butenoic acid, 2-[(ethoxycarbonyl)amino]- typically involves the reaction of 3-butenoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ammonia to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-butenoic acid, 2-[(ethoxycarbonyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target molecule. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: Trans-2-butenoic acid with a similar structure but different functional groups.
Isocrotonic acid: Cis-2-butenoic acid, another isomer of butenoic acid.
Methacrylic acid: A branched isomer with different chemical properties.
Uniqueness
3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
850144-92-2 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)but-3-enoic acid |
InChI |
InChI=1S/C7H11NO4/c1-3-5(6(9)10)8-7(11)12-4-2/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10) |
InChI Key |
IISGESNDENVLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
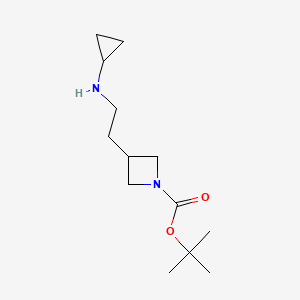
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine](/img/structure/B13951823.png)
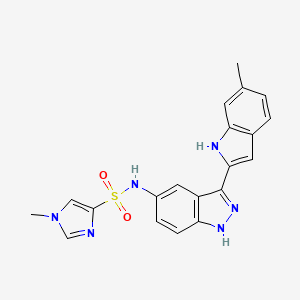



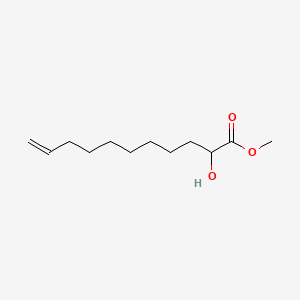
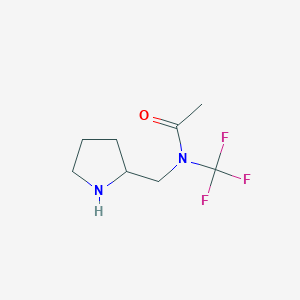

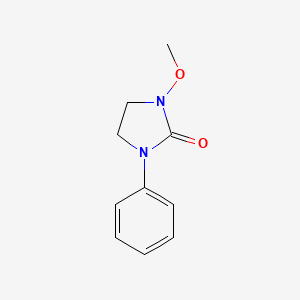
![1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-](/img/structure/B13951879.png)
